molecular formula C21H17N3O3 B5722000 2-(naphthalen-1-yl)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B5722000
M. Wt: 359.4 g/mol
InChI Key: XSKUFSPOBCFORE-JZILYMMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a naphthalene ring and a nitrophenyl group

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(15-18-8-3-7-17-6-1-2-9-20(17)18)23-22-14-4-5-16-10-12-19(13-11-16)24(26)27/h1-14H,15H2,(H,23,25)/b5-4+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUFSPOBCFORE-JZILYMMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves the condensation of naphthalene-1-carbaldehyde with 4-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol or methanol as the solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
  • 2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
  • 2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Uniqueness

2-(naphthalen-1-yl)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of a naphthalene ring and a nitrophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.